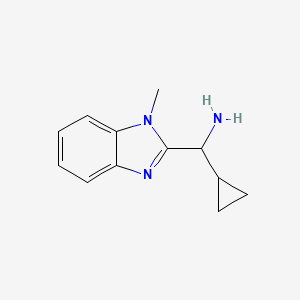

C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine

Description

C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine (CAS: 1248707-86-9) is a substituted methylamine derivative featuring a cyclopropyl group and a 1-methylbenzimidazol-2-yl moiety attached to the central carbon atom. This compound is structurally characterized by its bicyclic benzimidazole core, which is substituted with a methyl group at the 1-position, and a cyclopropyl group on the adjacent carbon of the methylamine backbone. The molecular formula is C12H14N3, with a molecular weight of 200.27 g/mol (calculated). It is often utilized as a pharmaceutical intermediate, with its hydrochloride salt (Z-6530, CAS: 1303968-28-6) being a candidate for preclinical studies due to enhanced solubility and stability .

Properties

IUPAC Name |

cyclopropyl-(1-methylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-15-10-5-3-2-4-9(10)14-12(15)11(13)8-6-7-8/h2-5,8,11H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWVBKUOKSKEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzimidazole ring, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine has a molecular formula of and a molecular weight of approximately 201.27 g/mol. Its structural characteristics include:

- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.

- Benzoimidazole moiety : This heterocyclic structure enhances the compound's biological activity, particularly in targeting specific receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The benzoimidazole structure is known for its ability to inhibit certain kinases involved in cancer cell proliferation. For instance, derivatives of benzoimidazole have been shown to selectively inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuropharmacological Research

The compound's potential as a neuropharmaceutical agent is noteworthy. Research has suggested that the cyclopropyl group may enhance the binding affinity to neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Preliminary data indicate that it may exhibit antidepressant-like effects in animal models, making it a candidate for further exploration in treating mood disorders .

Chemical Probes

This compound can serve as a chemical probe to study specific biological pathways. Its unique structure allows researchers to investigate interactions with various proteins and enzymes, providing insights into cellular mechanisms and disease processes. For example, it can be used to explore the role of specific receptors in neuronal signaling pathways, contributing to a better understanding of neurobiology .

Drug Development

The compound's favorable pharmacokinetic properties make it an attractive candidate for drug development. Its ability to penetrate biological membranes suggests potential use as an oral medication. Ongoing studies are focused on optimizing its efficacy and safety profiles for clinical applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated selective inhibition of cancer cell proliferation in vitro. |

| Study 2 | Neuropharmacology | Showed antidepressant-like effects in rodent models, indicating potential for mood disorder treatments. |

| Study 3 | Chemical Probing | Utilized as a probe to elucidate receptor interactions in neuronal pathways, enhancing understanding of synaptic transmission. |

Mechanism of Action

The mechanism of action of C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine, differing primarily in substituent groups or salt forms:

Substituent Effects on Physicochemical Properties

- Lipophilicity : The phenyl-substituted analog (CAS: 1096936-82-1) exhibits higher lipophilicity due to the aromatic ring, which may influence membrane permeability compared to the cyclopropyl variant .

- Solubility : Salt forms (e.g., hydrochloride, dihydrochloride) significantly improve aqueous solubility, critical for bioavailability in drug development .

- Steric Effects : The cyclopropyl group in the target compound introduces steric constraints that may affect binding affinity in biological targets compared to bulkier substituents like phenyl.

Biological Activity

C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine, also known as this compound hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C₁₂H₁₆ClN and a molecular weight of approximately 237.73 g/mol. Its structure features a cyclopropyl group linked to a methylamine that is further substituted with a 1-methyl-1H-benzoimidazole moiety. This configuration suggests potential for various biological activities, particularly in the realm of kinase inhibition and antimicrobial properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 237.73 g/mol |

| Structural Features | Cyclopropyl + Benzoimidazole |

| Potential Activities | Antimicrobial, Kinase inhibition |

Antimicrobial Properties

The compound's structure suggests possible antimicrobial activity due to the positively charged amine group in its hydrochloride form. Preliminary investigations could evaluate its effectiveness against various bacterial and fungal strains. For instance, related benzimidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, which could be indicative of similar potential for this compound .

Antitumor Activity

Research on related compounds has shown promising antitumor activity. For example, derivatives containing benzimidazole structures have been reported to exhibit significant inhibitory effects against specific cancer cell lines. While direct studies on this compound are yet to be published, its structural analogs suggest it may warrant investigation as a potential anticancer agent .

Case Studies and Research Findings

While comprehensive case studies specifically focused on this compound are scarce, several studies on related compounds provide insights into its potential applications:

- Antitumor Activity : Compounds with similar benzimidazole structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects.

- Kinase Inhibition : Research into indazole-containing derivatives has highlighted their ability to inhibit kinases involved in tumor growth and progression, suggesting that this compound could have analogous effects .

- Antimicrobial Efficacy : Studies on benzimidazole derivatives have revealed moderate to good activity against common pathogens like Staphylococcus aureus and Escherichia coli, which may extend to this compound based on structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.